3,3-Dimethyl-6-(trifluoromethyl)-2-indolinone
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Overview
Description
3,3-Dimethyl-6-(trifluoromethyl)-2-indolinone is a synthetic organic compound with the molecular formula C11H10F3NO. It belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science . The compound is characterized by the presence of a trifluoromethyl group at the 6th position and two methyl groups at the 3rd position of the indolin-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-6-(trifluoromethyl)-2-indolinone can be achieved through various synthetic routes. One common method involves the reaction of 2-fluoro-5-trifluoromethyl nitrobenzene with dimethyl malonate under basic conditions, followed by cyclization and reduction steps . The reaction conditions typically involve the use of a base such as potassium carbonate or silver carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-6-(trifluoromethyl)-2-indolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
3,3-Dimethyl-6-(trifluoromethyl)-2-indolinone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-6-(trifluoromethyl)-2-indolinone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to target proteins and enzymes . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)indolin-2-one: Similar structure but lacks the dimethyl groups at the 3rd position.
3,3-Dimethylindolin-2-one: Similar structure but lacks the trifluoromethyl group at the 6th position.
Uniqueness
3,3-Dimethyl-6-(trifluoromethyl)-2-indolinone is unique due to the presence of both the trifluoromethyl and dimethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the dimethyl groups influence its reactivity and binding affinity to molecular targets .
Properties
IUPAC Name |
3,3-dimethyl-6-(trifluoromethyl)-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-10(2)7-4-3-6(11(12,13)14)5-8(7)15-9(10)16/h3-5H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMLWDMCCWTVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(F)(F)F)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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